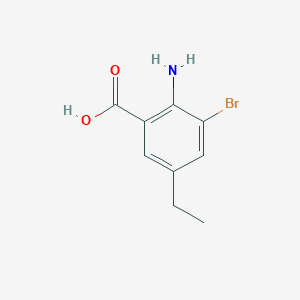
2-Amino-3-bromo-5-ethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-bromo-5-ethylbenzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a bromine atom, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-ethylbenzoic acid typically involves the bromination of 5-ethylbenzoic acid followed by the introduction of an amino group. One common method is to start with 5-ethylbenzoic acid, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-5-ethylbenzoic acid is then subjected to nitration to introduce a nitro group at the 2-position. Finally, the nitro group is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-Amino-3-bromo-5-ethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Amino-3-bromo-5-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Amino-3-bromo-5-ethylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with active site residues, while the bromine atom and ethyl group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the ethyl group.
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but has a methyl group instead of an ethyl group.
3-Bromo-5-aminobenzoic acid: Similar structure but the amino group is at a different position.
Uniqueness
2-Amino-3-bromo-5-ethylbenzoic acid is unique due to the presence of both the ethyl group and the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can make it a valuable intermediate in the synthesis of more complex molecules with specific properties.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-amino-3-bromo-5-ethylbenzoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2,11H2,1H3,(H,12,13) |
InChIキー |
UPBOZUYLMNVXTP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)Br)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
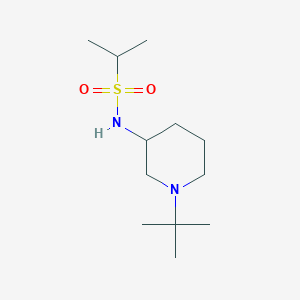
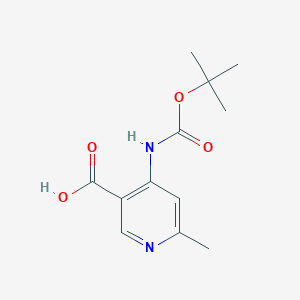
![Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
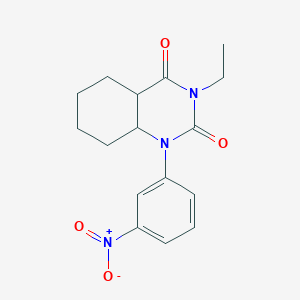
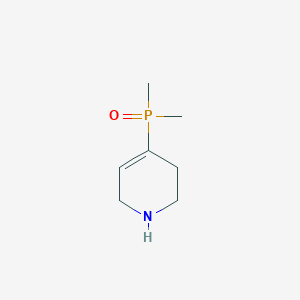
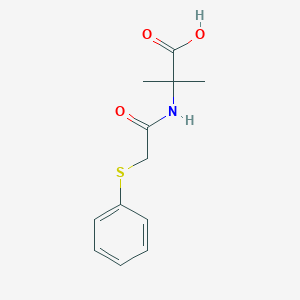
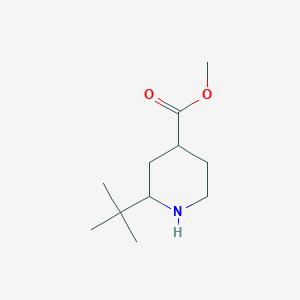
![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B14783229.png)
![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
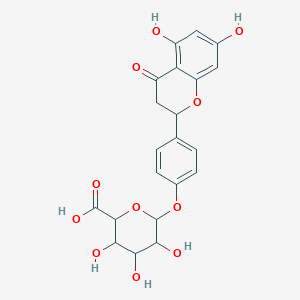
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
